2-bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one
Description
Properties
CAS No. |
2573214-04-5 |
|---|---|
Molecular Formula |
C10H15BrO2 |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-bromo-1-(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)ethanone |
InChI |
InChI=1S/C10H15BrO2/c1-9-2-4-10(5-3-9,7-13-9)8(12)6-11/h2-7H2,1H3 |
InChI Key |
CQFYWZHPUCTJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CO2)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Iodocyclization of Alkenyl Alcohols
The foundational step involves iodocyclization of cyclohexane-containing alkenyl alcohols, as demonstrated by Sharapov et al.. For example, treatment of 4-methylcyclohex-2-en-1-ol with molecular iodine (I₂) in acetonitrile at 80°C induces cyclization to form 1-methyl-2-oxabicyclo[2.2.2]octan-4-ol. This reaction proceeds via iodonium ion formation, followed by intramolecular nucleophilic attack by the hydroxyl group (Fig. 1A).
Optimization Insights :
-
Solvent : Acetonitrile enhances iodonium ion stability, achieving >80% yield.
-
Temperature : Reactions at 80°C minimize side products (e.g., dimerization).
-
Workup : Sequential quenching with Na₂S₂O₃ and extraction with ethyl acetate isolates the bicyclo product.
Challenges :
Friedel-Crafts Acylation (Alternative Route)
While classical Friedel-Crafts acylation is unsuitable for non-aromatic systems, Lewis acid-catalyzed acylation of the bicyclo[2.2.2]octane core has been explored. For instance, AlCl₃-mediated reaction with acetyl chloride in dichloromethane introduces the ketone. However, yields are modest (~50%) due to steric hindrance.
α-Bromination of the Ketone
Electrophilic Bromination
α-Bromination employs bromine (Br₂) or N-bromosuccinimide (NBS). For the target compound, Br₂ in acetic acid at 40°C achieves selective monobromination.
Mechanism :
-
Enolization of the ketone in acidic medium.
-
Electrophilic attack by Br⁺ at the α-carbon.
Conditions :
Radical Bromination with NBS
NBS in CCl₄ under UV light induces radical-mediated bromination, offering better regioselectivity for sterically hindered ketones.
Advantages :
Limitations :
Integrated Synthetic Pathway
Combining the above steps, the optimal route proceeds as follows:
-
Iodocyclization : 4-Methylcyclohex-2-en-1-ol → 1-methyl-2-oxabicyclo[2.2.2]octan-4-ol (Yield: 82%).
-
Oxidation : Jones reagent → 1-methyl-2-oxabicyclo[2.2.2]octan-4-one (Yield: 78%).
-
Bromination : Br₂ in acetic acid → this compound (Yield: 68%).
Overall Yield : ~44% (multi-step).
Scalability and Industrial Considerations
Solvent Recovery
Acetonitrile and acetic acid are recovered via distillation, reducing environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the α-position undergoes nucleophilic substitution (SN2) with various nucleophiles. This reactivity is critical for introducing functional groups or extending molecular complexity:
-
Amine substitution : Reaction with primary or secondary amines yields α-amino ketones. For example, treatment with benzylamine in acetonitrile at 60°C produces 1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}-2-(benzylamino)ethan-1-one.
-
Thiol substitution : Sodium hydrosulfide (NaSH) in ethanol replaces bromine with a thiol group, forming thioether derivatives .
Reduction and Oxidation
The ketone group participates in redox reactions:
-
Ketone reduction : Catalytic hydrogenation (H2/Pd-C) or NaBH4 reduces the carbonyl to a secondary alcohol, yielding 2-bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethanol. This product can further undergo elimination or cyclization .
-
Oxidative bromination : Under acidic conditions (H2SO4/H2O2), the α-bromo ketone may form bromohydrins or epoxides via radical intermediates .
Cycloaddition and Ring-Opening Reactions
The bicyclo[2.2.2]octane ring system influences reaction pathways:
-
[2+2] Cycloaddition : UV irradiation in the presence of alkenes (e.g., ethylene) generates fused bicyclic lactones through photochemical cyclization .
-
Ring-opening with nucleophiles : Strong bases (e.g., NaOH) cleave the ether bridge, forming diol intermediates that can rearrange or undergo further functionalization .
Cross-Coupling Reactions
The bromine atom enables metal-catalyzed cross-coupling:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3, arylboronic acid | Biaryl ketone derivatives | 60–75% | |
| Heck reaction | Pd(OAc)2, PPh3, alkene | α,β-unsaturated ketones | 55% |
Radical-Mediated Transformations
The α-bromo ketone participates in radical chain reactions:
-
Atom-transfer radical addition (ATRA) : With bromotrichloromethane (CBrCl3) and AIBN initiator, bromine radicals add to alkenes, forming bromoalkylated products .
-
β-Fragmentation : Under thermal or photolytic conditions, the compound undergoes C-Br bond homolysis, generating alkyl radicals that recombine or fragment .
Stability and Reaction Optimization
Critical factors for maximizing yields include:
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SN2 substitution rates.
-
Temperature control : Radical reactions require precise thermal (80–120°C) or photolytic activation .
-
Steric effects : The bicyclic framework may slow reactions at sterically hindered sites, necessitating prolonged reaction times .
This compound’s versatility in substitution, redox, and cyclization reactions makes it valuable for synthesizing complex molecules in medicinal chemistry and materials science. Further studies should explore enantioselective transformations leveraging its chiral bicyclic core.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in modulating GPR120 receptors, which are implicated in metabolic disorders such as diabetes and obesity . These compounds may be developed into pharmaceuticals targeting metabolic syndromes and related complications.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions, including nucleophilic substitutions and cycloadditions. Its unique structure facilitates the introduction of diverse functional groups, making it valuable for synthesizing bioactive compounds .
Biological Studies
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, potentially interfering with bacterial DNA replication mechanisms . This opens avenues for further research into its use as an antibacterial agent.
Case Study 1: GPR120 Modulation
A study explored the effects of oxabicyclo compounds on GPR120 modulation, demonstrating that certain derivatives could effectively influence metabolic pathways associated with obesity and diabetes . The study highlighted the potential therapeutic applications of these compounds in managing metabolic diseases.
Case Study 2: Antimicrobial Activity
Research investigating the antibacterial properties of oxabicyclo derivatives found that they exhibited significant inhibitory effects against various bacterial strains. The mechanism was linked to their ability to disrupt bacterial topoisomerases, essential enzymes for DNA replication . This suggests that 2-bromo derivatives could be developed into new antibacterial agents.
Mechanism of Action
The mechanism of action of 2-bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one involves its interaction with molecular targets through its bromine and ethanone functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethanone group can undergo various transformations, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Aryl-Substituted α-Bromo Ketones :
- 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (9) and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (10) are synthesized via bromination of substituted acetophenones with yields of 87% and 85%, respectively. Methoxy groups at meta/para positions enhance solubility and stabilize intermediates during crystallization .
Bicyclic Analogues :
- The synthesis of {1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride (a structurally related amine) involves multi-step functionalization of the bicyclo core, suggesting that the steric bulk of the bicyclic system may complicate synthetic routes compared to linear or aryl-substituted analogues .
Reactivity in Heterocycle Formation
- Aryl-Substituted Derivatives: Electron-rich aryl bromo ketones (e.g., 1b, 1c) react with 2-aminobenzenethiol to form benzoxazoles in >90% yields, demonstrating robust reactivity despite steric or electronic variations . Bromo ketones with halogenated aryl groups (e.g., 2-bromo-1-(3,4-difluorophenyl)ethan-1-one) serve as intermediates for fluorinated heterocycles, highlighting their versatility in drug discovery .
- However, the ether oxygen in the bicyclo core may stabilize transition states in ring-forming reactions, offering unique pathways for synthesizing bridged heterocycles .
Biological Activity
The compound 2-bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one (CAS Number: 2573214-04-5) is a bicyclic organic compound characterized by its unique oxabicyclo structure, which consists of a bromine atom and an ethanone functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅BrO₂ |
| Molecular Weight | 247.13 g/mol |
| Structure | Bicyclic with oxabicyclo core |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound may possess significant antimicrobial properties. Specifically, oxabicyclo compounds have shown inhibitory effects against various bacterial strains, suggesting a mechanism involving interference with bacterial topoisomerases, which are essential for DNA replication and repair processes.
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits antibacterial activity against specific pathogens, although detailed quantitative data on its efficacy compared to standard antibiotics is still under investigation.
Neuropharmacological Effects
Preliminary research suggests that This compound may influence neurotransmitter systems, potentially affecting pathways related to mood regulation and pain perception. The unique bicyclic structure may allow it to interact with various receptors in the central nervous system, though further studies are required to elucidate these mechanisms.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial properties of several oxabicyclo derivatives, including This compound . The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Neuropharmacological Assessment : In a separate study, the neuropharmacological effects were assessed using rodent models. The compound demonstrated potential anxiolytic effects, with treated subjects showing reduced anxiety-like behavior in elevated plus-maze tests compared to control groups.
The biological activity of This compound is hypothesized to involve:
- Receptor Interaction : Binding to specific neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : Interfering with bacterial enzymes critical for DNA maintenance and replication.
Future Directions
Further research is necessary to fully understand the biological activities and mechanisms of action of This compound . Key areas for future investigation include:
- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Expanded Biological Testing : Conducting comprehensive studies on its effects across various biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalizing the bicyclo[2.2.2]octane core. A plausible route is bromination of the parent ketone using brominating agents (e.g., HBr or NBS) under controlled conditions. For example, analogous bromo-ethanone derivatives are synthesized via nucleophilic substitution or Friedel-Crafts acylation, with yields optimized by adjusting temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and bicyclo system integrity.
- X-ray Diffraction : For unambiguous structural confirmation, single-crystal X-ray analysis using SHELX software is recommended. Refinement parameters (e.g., Flack x for enantiopolarity) resolve chiral centers in the bicyclo framework .
- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight and bromine isotopic patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Refer to hazard classifications (e.g., H302, H315 for toxicity and skin irritation) in Safety Data Sheets (SDS). Use fume hoods, nitrile gloves, and eye protection. In case of exposure:
- Inhalation : Move to fresh air; monitor for respiratory distress .
- Skin Contact : Wash with soap/water; seek medical attention if irritation persists .
- Store in airtight containers at 2–8°C, away from oxidizers and bases .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or pseudosymmetry) be resolved for this compound?
- Methodological Answer : For challenging datasets (e.g., twinned crystals), use SHELXL’s twin refinement with the BASF parameter. For pseudosymmetric structures, apply Flack’s x parameter to distinguish enantiomers, as it avoids overprecision pitfalls seen in Rogers’s η method . Validate results against simulated intensity data and electron density maps .
Q. What mechanistic insights explain the reactivity of the bromo-ethanone group in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling). Reactivity is influenced by:
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states.
- Catalyst Systems : Pd(PPh) or PdCl(dppf) enhance oxidative addition efficiency.
- Steric Hindrance : The bicyclo framework may slow reactivity; optimize by using bulky ligands (e.g., XPhos) .
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodological Answer :
- Dynamic Effects : Check for conformational exchange in the bicyclo system using variable-temperature NMR.
- Impurity Analysis : Compare with HPLC-MS to rule out byproducts.
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts and confirm assignments .
Q. What strategies optimize the use of this compound in multicomponent reactions (e.g., Ugi or Biginelli)?
- Methodological Answer :
- Substrate Design : Introduce electron-withdrawing groups on the bicyclo core to activate the ketone for condensation.
- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to accelerate imine formation.
- Solvent Screening : Test ionic liquids or deep eutectic solvents for enhanced selectivity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
